1-(2,3-Dimethylphenyl)-1-butanol
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Overview
Description
1-(2,3-Dimethylphenyl)-1-butanol is an organic compound with the molecular formula C₁₀H₁₄O It is a derivative of phenylbutanol and is characterized by the presence of a phenyl ring substituted with two methyl groups at the 2 and 3 positions, and a butanol group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,3-Dimethylphenyl)-1-butanol can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts alkylation reaction, where 2,3-dimethylbenzene is reacted with butyl chloride in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions typically require anhydrous conditions and low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also being explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dimethylphenyl)-1-butanol can undergo various types of chemical reactions, including:
Oxidation: The butanol group can be oxidized to form butanoic acid or its derivatives.
Reduction: The compound can be reduced to form 1-(2,3-dimethylphenyl)-1-butanamine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic reagents such as nitric acid (HNO₃) and halogens (Cl₂, Br₂) are used.
Major Products Formed:
Oxidation: Butanoic acid, butyl esters.
Reduction: 1-(2,3-dimethylphenyl)-1-butanamine.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
1-(2,3-Dimethylphenyl)-1-butanol has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding assays.
Industry: It is used in the production of fragrances and flavoring agents due to its unique aromatic properties.
Mechanism of Action
1-(2,3-Dimethylphenyl)-1-butanol is structurally similar to other phenylbutanol derivatives, such as 1-(3,4-dimethylphenyl)-1-butanol and 1-(2,4-dimethylphenyl)-1-butanol. These compounds differ in the position of the methyl groups on the phenyl ring, which can influence their chemical properties and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct advantages in certain applications.
Comparison with Similar Compounds
1-(3,4-Dimethylphenyl)-1-butanol
1-(2,4-Dimethylphenyl)-1-butanol
1-(2,5-Dimethylphenyl)-1-butanol
1-(3,5-Dimethylphenyl)-1-butanol
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Properties
IUPAC Name |
1-(2,3-dimethylphenyl)butan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-4-6-12(13)11-8-5-7-9(2)10(11)3/h5,7-8,12-13H,4,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMWTABPJNTABR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CC(=C1C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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